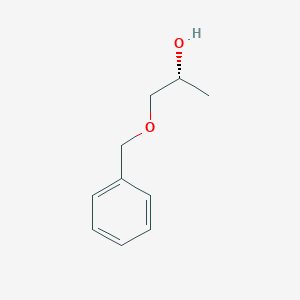

(R)-(-)-1-Benzyloxy-2-propanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBPYIUAQLPHJG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449549 | |

| Record name | (R)-(-)-1-Benzyloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-28-5 | |

| Record name | (R)-(-)-1-Benzyloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-1-Benzyloxy-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of (R)-(-)-1-Benzyloxy-2-propanol, a chiral building block essential in various synthetic applications, particularly in drug development. This document summarizes key quantitative data and outlines detailed experimental protocols for their determination.

Core Physical Properties

This compound is a chiral compound with the chemical formula C₁₀H₁₄O₂.[1][2] Its structure consists of a propan-2-ol backbone with a benzyl ether substituent at the 1-position. The "(R)-(-)" designation indicates its stereochemistry, signifying that it is the R-enantiomer and is levorotatory, meaning it rotates plane-polarized light to the left.[1][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Conditions |

| Molecular Weight | 166.22 g/mol | |

| Density | 1.027 g/mL | at 25 °C |

| Boiling Point | 263.8 ± 15.0 °C | at 760 mmHg |

| Flash Point | > 109.9 °C (> 229.8 °F) | |

| Refractive Index | 1.510 | at 20 °C (D-line) |

| Specific Rotation | -14° | at 20 °C (D-line), c = 1 in chloroform |

Experimental Protocols

Accurate determination of physical properties is critical for the characterization and quality control of chemical substances. The following sections detail the methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Several methods can be employed for its determination, with the Thiele tube and distillation methods being common in laboratory settings.[6][7]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[7]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or hot plate), and heat-transfer fluid (e.g., mineral oil).[5][7]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heat-transfer fluid.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7][8]

-

Distillation Method:

This method is suitable for larger quantities and can also be used for purification.[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and heating mantle.

-

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance.[6]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[9] It is a characteristic property and is commonly measured using a refractometer.

Abbe Refractometer Method:

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line source), and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.[10]

-

The prisms are closed and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.[10]

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[3] It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.[3][11]

Polarimetry:

-

Apparatus: Polarimeter, a monochromatic light source (typically a sodium D-line lamp), a polarimeter tube (of known length, e.g., 1 decimeter), and a volumetric flask.[12]

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) using a volumetric flask.

-

The polarimeter tube is filled with the pure solvent first to obtain a blank reading (zero point).

-

The polarimeter tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.[11][12]

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the field of view appears uniformly dark or equally illuminated, depending on the type of polarimeter.[12]

-

The observed angle of rotation (α) is recorded.

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters c = concentration of the solution in g/mL[3]

-

Logical Relationships

The physical properties of a molecule are intrinsically linked to its chemical structure. The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical characteristics.

References

- 1. This compound 97 89401-28-5 [sigmaaldrich.com]

- 2. This compound 97 89401-28-5 [sigmaaldrich.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. pg.edu.pl [pg.edu.pl]

- 10. davjalandhar.com [davjalandhar.com]

- 11. iitr.ac.in [iitr.ac.in]

- 12. satish0402.weebly.com [satish0402.weebly.com]

An In-Depth Technical Guide to (R)-(-)-1-Benzyloxy-2-propanol (CAS: 89401-28-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Benzyloxy-2-propanol, a chiral building block of significant interest in synthetic organic chemistry, holds a pivotal role in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry makes it an invaluable synthon for the creation of enantiomerically pure drug substances, where specific stereoisomers are often responsible for the desired therapeutic effects. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthetic methodologies, and its applications as a chiral auxiliary in drug development. This document aims to serve as a crucial resource for researchers and professionals engaged in the field of chiral synthesis and pharmaceutical research.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 89401-28-5 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless Liquid | N/A |

| Density | 1.027 g/mL at 25 °C | [1] |

| Boiling Point | N/A | N/A |

| Refractive Index (n20/D) | 1.510 | [1] |

| Optical Activity ([α]20/D) | -14° (c=1 in chloroform) | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks and Assignments |

| ¹H NMR (CDCl₃) | The proton NMR spectrum of a similar compound, propan-1-ol, shows characteristic peaks for the methyl (CH₃), methylene (CH₂), and hydroxyl (OH) protons. For this compound, one would expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene protons (around 4.5 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons of the propanol backbone, and the methyl protons. The hydroxyl proton signal is often broad and its chemical shift can vary. |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the three carbons of the propanol backbone, including the chiral center.[1] |

| Infrared (IR) | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions corresponding to C-O and C-H bonds would also be present. |

Synthesis of this compound: Experimental Protocol

The stereospecific synthesis of this compound is most commonly achieved through the regioselective ring-opening of a chiral epoxide precursor, (R)-(+)-propylene oxide, with a benzyl alkoxide nucleophile. This Sₙ2 reaction proceeds with an inversion of stereochemistry at the attacked carbon, ensuring the desired (R)-configuration at the C2 position of the propanol backbone.

Reaction Scheme:

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Materials:

-

Benzyl alcohol (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

(R)-(+)-Propylene oxide (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool the flask to 0°C in an ice bath.

-

Carefully add sodium hydride to the cooled THF.

-

Slowly add benzyl alcohol dropwise to the suspension of sodium hydride in THF. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve, and a solution of sodium benzoxide will be formed.

-

To this solution, add (R)-(+)-propylene oxide dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Application in Drug Development: A Chiral Building Block

The primary application of this compound in drug development is its use as a chiral building block. Its pre-defined stereocenter allows for the stereospecific synthesis of more complex chiral molecules, a critical aspect in the development of modern pharmaceuticals where often only one enantiomer of a drug is therapeutically active.

A prominent example of the importance of chiral synthons like this compound is in the synthesis of beta-blockers. Many beta-blockers are aryloxypropanolamine derivatives, and their biological activity is highly dependent on the stereochemistry of the 2-propanol moiety. For instance, the (S)-enantiomer of propranolol is a potent beta-adrenergic antagonist, while the (R)-enantiomer is significantly less active.

Figure 2: General synthetic utility in drug development.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct interaction of this compound with specific cellular signaling pathways. The primary role of this compound is as a synthetic intermediate, and as such, its own biological activity is not the focus of most research.

However, it is plausible that structurally related benzyloxypropanolamine derivatives, which are the products of reactions involving this chiral building block, could interact with various biological targets. For example, many beta-blockers, which are structurally similar, exert their effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The antagonism of these receptors modulates downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway.

References

(R)-(-)-1-Benzyloxy-2-propanol molecular weight and formula

This guide provides the core physicochemical properties of (R)-(-)-1-Benzyloxy-2-propanol, a chiral compound frequently utilized in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular data for this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |

| Linear Formula | C₆H₅CH₂OCH₂CH(OH)CH₃ | |

| Molecular Weight | 166.22 g/mol | [1][2][3] |

| CAS Number | 89401-28-5 |

Logical Structure of this compound

The chemical name of the compound encodes its structural and stereochemical features. The following diagram illustrates the logical relationship between the nomenclature and the constituent functional groups.

References

An In-depth Technical Guide to (R)-(-)-1-Benzyloxy-2-propanol: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Benzyloxy-2-propanol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a versatile synthon in the asymmetric synthesis of complex molecules. Its defined stereochemistry is crucial for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs), most notably beta-adrenergic blocking agents. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, and its pivotal role in drug development, particularly in the context of beta-blocker synthesis and their interaction with adrenergic signaling pathways.

Chemical Structure and Properties

This compound, a colorless to light yellow liquid, possesses a single chiral center at the C2 position of the propanol backbone, conferring it with optical activity. The presence of a benzyl ether group provides a lipophilic character and a useful protecting group that can be cleaved under specific conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-1-(phenylmethoxy)propan-2-ol | |

| Synonyms | (R)-1-O-Benzylpropylene glycol | |

| CAS Number | 89401-28-5 | |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.027 g/mL at 25 °C | |

| Optical Rotation | [α]20/D -14° (c=1 in chloroform) | |

| Refractive Index | n20/D 1.510 | |

| Boiling Point | Not readily available | |

| Melting Point | Not applicable | |

| Solubility | Soluble in water and organic solvents | [1] |

Enantioselective Synthesis: Experimental Protocols

The enantioselective synthesis of this compound is critical to ensure the stereochemical purity of the final pharmaceutical product. The most common and efficient methods start from readily available chiral precursors such as (R)-(+)-propylene oxide or (R)-glycidol derivatives.

Synthesis from (R)-(+)-Propylene Oxide

This method involves the regioselective ring-opening of the chiral epoxide with a benzyl alcohol-derived nucleophile.

Experimental Protocol:

-

Preparation of Benzyl Alcoholate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is washed with anhydrous hexane to remove the mineral oil. Anhydrous tetrahydrofuran (THF) is then added, followed by the slow, dropwise addition of benzyl alcohol (1.0 equivalent) at 0 °C. The mixture is stirred at room temperature for 1 hour to ensure the complete formation of sodium benzylate.

-

Ring-Opening Reaction: The flask is cooled to 0 °C, and (R)-(+)-propylene oxide (1.1 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis from (R)-(-)-Benzyl Glycidyl Ether

An alternative approach involves the reduction of (R)-(-)-benzyl glycidyl ether.

Experimental Protocol:

-

Preparation of (R)-(-)-Benzyl Glycidyl Ether: (R)-glycidol is reacted with benzyl bromide in the presence of a base such as sodium hydride in an inert solvent like THF.

-

Reduction: The purified (R)-(-)-benzyl glycidyl ether (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. A reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 equivalents), is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are performed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.95-4.05 (m, 1H, -CH(OH)-), 3.40-3.55 (m, 2H, -CH₂O-), 2.50 (d, 1H, -OH), 1.15 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 73.5 (-OCH₂Ph), 73.0 (-CH₂O-), 68.0 (-CH(OH)-), 18.5 (-CH₃) |

| FTIR (neat, cm⁻¹) | 3400 (br, O-H stretch), 3030 (Ar C-H stretch), 2970, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-O stretch) |

Application in Drug Development: Synthesis of (S)-Propranolol

This compound is a key intermediate in the synthesis of the (S)-enantiomer of propranolol, a widely used beta-blocker for treating hypertension and other cardiovascular conditions. The (S)-enantiomer is significantly more active than its (R)-counterpart.

The synthesis involves the conversion of the secondary alcohol in this compound to a good leaving group, followed by nucleophilic substitution with isopropylamine, which proceeds with inversion of configuration at the chiral center.

Role in Beta-Adrenergic Signaling Pathway

Beta-blockers, such as propranolol, exert their therapeutic effects by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This blockade attenuates the downstream signaling cascade, leading to physiological responses such as decreased heart rate and blood pressure.

The canonical signaling pathway involves the activation of a Gs protein-coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a cellular response. By blocking the receptor, (S)-propranolol prevents this cascade from being initiated.

Conclusion

This compound stands out as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry allows for the precise construction of complex chiral molecules, exemplified by its application in the synthesis of (S)-propranolol. The synthetic routes outlined in this guide, coupled with the understanding of its role in modulating critical biological pathways, underscore the importance of this compound in modern drug discovery and development. The provided experimental and spectroscopic data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmaceutical sciences.

References

A Technical Guide to 1-(Benzyloxy)propan-2-ol: Synthesis, Properties, and Applications

Introduction

1-(Benzyloxy)propan-2-ol is a chiral organic compound that serves as a versatile building block in stereoselective organic synthesis. Its structure, featuring a secondary alcohol and a benzyl ether, makes it a valuable intermediate in the preparation of more complex, enantiomerically pure molecules. The compound exists as two distinct enantiomers, (R)-(-)-1-(benzyloxy)propan-2-ol and (S)-(+)-1-(benzyloxy)propan-2-ol, whose specific stereochemistry is crucial for its applications. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications for researchers in chemistry and drug development.

Chemical and Physical Properties

The IUPAC name for this compound is 1-(benzyloxy)propan-2-ol [1] or, alternatively, 1-phenylmethoxypropan-2-ol [2]. The presence of a chiral center at the second carbon position gives rise to its R and S enantiomers. The quantitative physicochemical properties are summarized in the table below.

| Property | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂[2][3] |

| Molecular Weight | 166.22 g/mol [4][5] | 166.22 g/mol [6] | 166.22 g/mol [2] |

| CAS Number | 89401-28-5[4][5] | 85483-97-2[3][6] | 13807-91-5[2] |

| Appearance | Colorless Liquid | Colorless to Almost Colorless Liquid[7] | - |

| Density | 1.027 g/mL at 25 °C[4][5] | 1.044 g/mL at 25 °C[6] | - |

| Boiling Point | - | - | 263.8 ± 15.0 °C[8] |

| Refractive Index (n20/D) | 1.510[4][5] | 1.510[6] | - |

| Optical Activity ([α]20/D) | -14° (c=1 in chloroform)[4][5] | +14.5° (c=1 in chloroform)[6] | Not applicable |

| Flash Point | >109.9 °C[4][5] | 108.8 °C[6] | - |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 1-(benzyloxy)propan-2-ol is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a suitable chiral diol, such as (S)-1,2-propanediol, followed by nucleophilic attack on a benzyl halide. The primary hydroxyl group of 1,2-propanediol is less sterically hindered and more acidic than the secondary hydroxyl, allowing for regioselective benzylation under controlled conditions with a strong base.

References

- 1. (S)-(+)-1-Benzyloxy-2-propanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety of (R)-(-)-1-Benzyloxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyloxy-2-propanol , with CAS number 89401-28-5, is a chemical intermediate utilized in various synthetic applications, including the preparation of glucokinase activators for potential diabetes treatment.[1] A thorough understanding of its safety profile is paramount for ensuring safe handling and use in research and development settings. This guide provides a comprehensive overview of the available safety data for this compound, drawing from Safety Data Sheets (SDS) and publicly available chemical information.

Physicochemical and General Information

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for the proper storage, handling, and use of the compound.

| Property | Value |

| CAS Number | 89401-28-5[2] |

| Molecular Formula | C₁₀H₁₄O₂[3] |

| Molecular Weight | 166.22 g/mol [2][3] |

| Appearance | Not explicitly stated, but likely a liquid given the density and flash point. |

| Density | 1.027 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.510[2] |

| Optical Activity | [α]20/D -14°, c = 1 in chloroform[2] |

| Flash Point | > 109.9 °C (> 229.8 °F)[2] |

| Storage Temperature | 2-8°C[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this chemical is "Warning".[2]

The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[2] |

| Skin Irritation | Category 2[2] |

| Eye Irritation | Category 2[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2] |

The corresponding hazard statements (H-statements) that describe the nature of the hazards are:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The following DOT script visualizes the logical relationship between the identified hazards and the primary target organs.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are typically derived from standardized tests (e.g., OECD guidelines) conducted by the manufacturer or supplier. For reference, a general overview of the types of experiments that would lead to these classifications is provided below.

Acute Oral Toxicity (Category 4): This classification is likely based on an acute oral toxicity study, often following OECD Test Guideline 420, 423, or 425. In such studies, the substance is administered in a single dose to fasted animals (typically rats), and mortality and clinical signs are observed over a 14-day period. The LD50 (the dose lethal to 50% of the test population) is then calculated. For Category 4, the LD50 is typically between 300 and 2000 mg/kg.

Skin Irritation (Category 2): This would be determined using a dermal irritation test, such as OECD Test Guideline 404. A small amount of the substance is applied to the shaved skin of an animal (usually a rabbit) under a semi-occlusive patch for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.

Eye Irritation (Category 2): An acute eye irritation/corrosion test, like OECD Test Guideline 405, is the standard method. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (again, typically a rabbit), while the other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation): This classification is often based on observations from inhalation studies or from signs of respiratory distress noted during other acute toxicity tests. Standardized inhalation toxicity studies, such as OECD Test Guideline 403, would involve exposing animals to the substance as a vapor, aerosol, or dust for a defined period and observing for effects on the respiratory tract.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound involves understanding and implementing the precautionary statements (P-statements) associated with its hazards. These can be broken down into a logical workflow encompassing prevention, response, storage, and disposal.

The following DOT script illustrates this workflow.

Personal Protective Equipment (PPE): Based on the safety data, the following personal protective equipment is recommended:

-

Eye/Face Protection: Eyeshields or safety glasses with side-shields.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask type N95 (US) or type ABEK (EN14387) respirator filter if ventilation is inadequate or for spill cleanup.[2]

First Aid Measures: A summary of first-aid measures is provided in Table 3.

| Exposure Route | First Aid Measure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No specific data available, but combustion may produce carbon oxides.

-

Fire-fighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Stability and Reactivity

Information regarding the chemical stability and reactivity of this compound is not extensively detailed in the provided search results. However, general principles for similar compounds suggest avoiding strong oxidizing agents. It is stable under recommended storage conditions (2-8°C in a tightly sealed container).

Toxicological Information and Signaling Pathways

No specific studies detailing the mechanism of toxicity or associated signaling pathways for this compound were identified in the public domain search. The irritant effects on the skin, eyes, and respiratory system are likely due to the local chemical properties of the substance interacting with biological tissues. The oral toxicity is moderate, as indicated by the Category 4 classification. Further research would be required to elucidate the specific molecular and cellular mechanisms of its toxicity.

Conclusion

This compound is a chemical with moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling procedures, is essential to minimize risk. The provided data is based on available Safety Data Sheets and should be used as a foundation for a comprehensive risk assessment in any laboratory or manufacturing setting. Researchers should always consult the most up-to-date SDS from their supplier before use.

References

Spectral Data Analysis of (R)-(-)-1-Benzyloxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-(-)-1-Benzyloxy-2-propanol, a chiral building block relevant in various synthetic applications. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data and general methodologies. The information herein is intended to serve as a practical reference for researchers in organic synthesis, analytical chemistry, and pharmaceutical development.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound. It is crucial to note that these are not experimentally verified values for this specific molecule but are based on established principles of spectroscopy and data from analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H |

| 4.55 | s | 2H | -OCH₂ Ph |

| ~3.95 | m | 1H | -CH (OH)- |

| ~3.45 | dd | 1H | -OCH H-CH(OH)- |

| ~3.35 | dd | 1H | -OCHH -CH(OH)- |

| ~2.50 | br s | 1H | -OH |

| 1.15 | d | 3H | -CH(OH)CH₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.7 | Ar-C H |

| ~75.0 | -OC H₂-CH(OH)- |

| ~73.5 | -OC H₂Ph |

| ~68.0 | -C H(OH)- |

| ~18.5 | -CH(OH)C H₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch |

| ~3030 | Medium | Ar C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1495, ~1450 | Medium | C=C aromatic ring stretch |

| ~1100 | Strong | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 107 | Medium | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections outline standardized protocols for NMR, IR, and Mass Spectrometry applicable to small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-25 mg of the analyte is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a clean, dry NMR tube.

-

To ensure magnetic field homogeneity, the sample should be free of any particulate matter. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer: 500 MHz

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer: 125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film Method for Liquids):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of the neat liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

The "sandwich" is then placed in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Sample Preparation:

-

The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

This stock solution is then further diluted to the low µg/mL or ng/mL range, depending on the ionization technique and instrument sensitivity.

-

The final solution should be free of any particulate matter and non-volatile salts.

Data Acquisition (Electron Ionization - GC/MS):

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Inlet System: The sample is introduced via a Gas Chromatograph (GC) for separation prior to entering the mass spectrometer.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Detection Mode: Positive ion mode.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the spectroscopic techniques described above.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy.

Caption: General workflow for Mass Spectrometry (MS).

For Immediate Release

(R)-(-)-1-Benzyloxy-2-propanol , a chiral building block of significant interest, has emerged as a cornerstone in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility as a precursor for introducing stereospecificity has made it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of its primary research applications, focusing on the synthesis of beta-adrenergic receptor antagonists, and delves into the experimental methodologies and underlying signaling pathways.

Core Applications in Chiral Synthesis

The principal application of this compound lies in its role as a chiral synthon for the preparation of enantiomerically pure pharmaceuticals. The stereocenter at the C-2 position serves as a template for subsequent stereocontrolled transformations. A paramount example is its use in the synthesis of (S)-beta-blockers, a class of drugs where the therapeutic efficacy is predominantly associated with a single enantiomer.

The synthesis of (S)-propranolol, a widely used non-selective beta-blocker, exemplifies the application of this chiral building block. The synthetic strategy involves the conversion of this compound into a reactive intermediate, typically a tosylate or an epoxide, which then undergoes nucleophilic substitution with an appropriate amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless oil |

| Density | 1.027 g/mL at 25 °C |

| Optical Rotation [α]²⁰/D | -14° (c=1 in chloroform) |

| Refractive Index (n²⁰/D) | 1.510 |

| Storage Temperature | 2-8°C |

Experimental Protocols: Asymmetric Synthesis of (S)-Propranolol

The following section details a representative experimental workflow for the asymmetric synthesis of (S)-propranolol, a beta-blocker, starting from this compound. This multi-step synthesis highlights the utility of the chiral precursor in establishing the desired stereochemistry.

Step 1: Tosylation of this compound

The initial step involves the activation of the primary alcohol by converting it into a better leaving group, typically a tosylate.

Methodology: To a solution of this compound (1.0 eq) in dichloromethane at 0 °C is added 4-dimethylaminopyridine (0.6 eq) followed by p-toluenesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (R)-1-(benzyloxy)propan-2-yl tosylate.

Step 2: Intramolecular Cyclization to (S)-1-(Benzyloxy)-2,3-epoxypropane

The resulting tosylate undergoes an intramolecular Williamson ether synthesis to form the corresponding chiral epoxide.

Methodology: The (R)-1-(benzyloxy)propan-2-yl tosylate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran. A strong base, for example, sodium hydride (1.2 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until completion. The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude (S)-1-(benzyloxy)-2,3-epoxypropane, which can be used in the next step without further purification.

Step 3: Ring-Opening of the Epoxide with Isopropylamine

The key bond-forming step involves the nucleophilic attack of isopropylamine on the chiral epoxide.

Methodology: A solution of (S)-1-(benzyloxy)-2,3-epoxypropane (1.0 eq) in excess isopropylamine and a small amount of water is heated to reflux for 1-2 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the excess isopropylamine and water are removed under reduced pressure to yield the crude protected propranolol derivative.

Step 4: Deprotection of the Benzyl Group

The final step is the removal of the benzyl protecting group to afford (S)-propranolol.

Methodology: The crude product from the previous step is dissolved in a suitable solvent like methanol. A palladium on carbon catalyst (10 mol%) is added, and the mixture is subjected to hydrogenation at atmospheric pressure until the reaction is complete. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield crude (S)-propranolol. The product can be further purified by recrystallization.

Quantitative Data

The efficiency of the asymmetric synthesis is critical. Table 2 summarizes typical quantitative data for the synthesis of (S)-propranolol via a kinetic resolution approach of a related racemic epoxide, which provides an indication of the expected outcomes for a stereospecific route.[2]

| Parameter | Value |

| Overall Yield of (S)-Propranolol | 55-60% |

| Enantiomeric Excess (ee) | 89-90% |

| Number of Key Synthetic Steps | 2 (from racemic epoxide) |

Visualizing the Synthetic and Biological Pathways

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Beta-blockers like propranolol exert their therapeutic effects by antagonizing beta-adrenergic receptors. The binding of a beta-blocker to a β1-adrenergic receptor, a G-protein coupled receptor (GPCR), blocks the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.[3][4]

This guide underscores the pivotal role of this compound in modern synthetic chemistry, providing a foundation for the development of enantiomerically pure pharmaceuticals. The detailed protocols and pathway visualizations serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

A Technical Guide to (R)-(-)-1-Benzyloxy-2-propanol for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(-)-1-Benzyloxy-2-propanol, a valuable chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. This document outlines its chemical properties, commercial availability, and key applications, with a focus on detailed experimental protocols.

Physicochemical Properties and Commercial Availability

This compound is a chiral alcohol widely used in asymmetric synthesis. Its key properties and a list of commercial suppliers are summarized below.

Table 1: Physicochemical Data for this compound (97% Purity)

| Property | Value | Reference |

| CAS Number | 89401-28-5 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | ≥ 97% | |

| Optical Activity | [α]20/D -14°, c = 1 in chloroform | |

| Density | 1.027 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 | |

| Flash Point | > 109.9 °C (> 229.8 °F) | |

| Storage Temperature | 2-8°C |

Table 2: Commercial Suppliers of this compound (97% Purity)

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich (Merck) | 650846 | 97% | Synonym: (R)-1-O-Benzylpropylene glycol |

| LGC Standards | TRC-B287760 | Not specified | Synonym: this compound |

| Santa Cruz Biotechnology | sc-231362 | Not specified | For Research Use Only |

| BLDpharm | BD138670 | ≥ 98% (GC) | |

| Moldb | M102190 | ≥ 95% |

Key Applications in Drug Development

This compound serves as a versatile chiral precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary applications lie in the synthesis of chiral amines and chiral epoxides.

Experimental Protocols

The following sections provide detailed experimental methodologies for the application of this compound in the synthesis of key pharmaceutical intermediates.

Synthesis of (S)-Propranolol (A Chiral Beta-Blocker)

This protocol outlines a multi-step synthesis of the (S)-enantiomer of Propranolol, a widely used beta-blocker, starting from this compound. The key steps involve the conversion of the alcohol to a leaving group, followed by the formation of an epoxide and subsequent ring-opening with an amine.

Step 1: Tosylation of this compound

This step converts the hydroxyl group into a good leaving group (tosylate) for the subsequent intramolecular cyclization to form the epoxide.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding 1M HCl.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Step 2: Formation of (R)-2-(Benzyloxymethyl)oxirane

This is an intramolecular Williamson ether synthesis to form the chiral epoxide.

-

Materials:

-

(R)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the tosylate from Step 1 (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-2-(benzyloxymethyl)oxirane. The product can be purified by distillation under reduced pressure.

-

Step 3: Synthesis of (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol)

This step involves the ring-opening of the epoxide with isopropylamine, followed by debenzylation. However, a more direct route to Propranolol involves the reaction of 1-naphthol with the epoxide derived from this compound. A more common synthetic route to (S)-Propranolol starts with the reaction of 1-naphthol with (R)-epichlorohydrin or a related chiral synthon. The following is an adapted procedure.

-

Materials:

-

(R)-2-(Benzyloxymethyl)oxirane

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Isopropylamine

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol

-

-

Procedure:

-

Epoxide opening with 1-naphthol: Dissolve 1-naphthol (1.0 eq) and NaOH (1.1 eq) in ethanol and heat to reflux. Add (R)-2-(benzyloxymethyl)oxirane (1.0 eq) and continue to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer and concentrate to obtain crude (S)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol.

-

Debenzylation: Dissolve the crude product in methanol and add 10% Pd/C catalyst. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Formation of Propranolol: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting diol in a suitable solvent (e.g., methanol) and react with excess isopropylamine at elevated temperature in a sealed tube.

-

Purification: After the reaction is complete, remove the solvent and excess amine under reduced pressure. Purify the crude (S)-Propranolol by column chromatography or recrystallization.

-

Synthesis of Chiral Epoxides

This compound can be converted into the corresponding chiral epoxide, (R)-2-(Benzyloxymethyl)oxirane, which is a valuable intermediate for further synthetic transformations. The protocol for this conversion is detailed in Step 1 and 2 of the (S)-Propranolol synthesis.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis of a Chiral Drug

Caption: A generalized workflow for the synthesis of a chiral Active Pharmaceutical Ingredient (API).

Diagram 2: Decision Logic for Chiral Synthon Selection

Caption: A decision tree for selecting a synthetic strategy for a chiral target molecule.

References

Methodological & Application

Synthesis of (R)-(-)-1-Benzyloxy-2-propanol from (R)-Propylene Oxide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (R)-(-)-1-Benzyloxy-2-propanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol details the base-catalyzed ring-opening of (R)-propylene oxide with benzyl alcohol.

Introduction

This compound is a key chiral intermediate used in the synthesis of various complex organic molecules. Its utility stems from the presence of a secondary alcohol and a benzyl ether, providing two distinct functional handles for further chemical transformations. The stereocenter at the C2 position is crucial for the biological activity of many target molecules. This synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the benzyl oxide anion attacks the less sterically hindered carbon of the (R)-propylene oxide ring. This mechanism results in an inversion of stereochemistry at the site of attack, leading to the desired (R)-enantiomer.

Reaction Scheme

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the base-catalyzed ring-opening of epoxides.

Materials:

-

(R)-Propylene oxide (≥99% ee)

-

Benzyl alcohol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Benzyl Oxide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.0 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous benzyl alcohol (1.0 eq) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the complete formation of sodium benzyl oxide.

-

-

Ring-Opening Reaction:

-

Cool the solution of sodium benzyl oxide to 0 °C.

-

Add (R)-propylene oxide (1.0 eq) dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65-70 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Yield | 75-90% | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Boiling Point | 110-112 °C at 10 mmHg | |

| Optical Rotation | [α]²⁰D -14° (c=1, CHCl₃) | |

| Density | 1.027 g/mL at 25 °C |

Characterization Data

-

¹H NMR (CDCl₃): δ 7.39-7.26 (m, 5H), 4.56 (s, 2H), 3.95-3.85 (m, 1H), 3.50 (dd, J=9.2, 3.2 Hz, 1H), 3.38 (dd, J=9.2, 7.6 Hz, 1H), 2.40 (d, J=3.6 Hz, 1H, OH), 1.18 (d, J=6.4 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 138.1, 128.4, 127.7, 127.6, 74.8, 73.4, 66.9, 18.7.

-

IR (neat): 3420 (br, OH), 3064, 3031, 2969, 2928, 2870, 1496, 1454, 1374, 1100, 738, 698 cm⁻¹.

Safety Precautions

-

(R)-Propylene oxide is a highly flammable, volatile, and carcinogenic compound. Handle with extreme caution in a well-ventilated fume hood.[2]

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Applications

This compound serves as a versatile chiral precursor in the synthesis of a variety of biologically active molecules. Its applications include:

-

Synthesis of Chiral Ligands: The hydroxyl group can be further functionalized to create chiral ligands for asymmetric catalysis.

-

Pharmaceutical Intermediates: It is a key building block for the synthesis of complex pharmaceutical ingredients where the stereochemistry is critical for efficacy. For instance, it can be used in the synthesis of chiral amines and other intermediates for drug candidates.

-

Natural Product Synthesis: The defined stereocenter and versatile functional groups make it a valuable synthon in the total synthesis of natural products.

References

Application Notes and Protocols for (R)-(-)-1-Benzyloxy-2-propanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Benzyloxy-2-propanol is a chiral building block that possesses key structural features making it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. The presence of a hydroxyl group for attachment, a stereogenic center to induce chirality, and a benzyl ether for steric influence and potential chelation control are all advantageous characteristics.

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations. While this specific auxiliary is not as widely documented as others, the principles outlined below are based on established methodologies for similar chiral alcohols and provide a strong framework for its application.

Principle of Stereocontrol

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily governed by steric hindrance. Once attached to a prochiral substrate, the bulky benzyloxy group effectively shields one face of the molecule. This steric blockade forces the incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. In reactions involving metal enolates, the benzyloxy group may also participate in chelation with the metal ion, creating a more rigid transition state and enhancing stereoselectivity.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. By attaching this compound as a chiral auxiliary to a carboxylic acid, a chiral ester is formed. Deprotonation of this ester generates a chiral enolate, which can then be alkylated with high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of a Propionate Ester

1. Attachment of the Chiral Auxiliary:

-

To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

2. Diastereoselective Alkylation:

-

Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography.

3. Removal of the Chiral Auxiliary:

-

Dissolve the alkylated ester (1.0 eq.) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the carboxylic acid product with ethyl acetate.

-

The aqueous layer can be extracted with dichloromethane to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous sodium sulfate, concentrate, and purify if necessary.

Quantitative Data for Asymmetric Alkylation (Illustrative)

| Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | 95:5 | 85 |

| Ethyl Iodide | 93:7 | 82 |

| Benzyl Bromide | 97:3 | 88 |

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. When this compound is used to form a chiral ester, its corresponding enolate can react with an aldehyde to produce an aldol adduct with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Reaction

1. Formation of the Chiral Ester: (Follow the protocol for the attachment of the chiral auxiliary in the asymmetric alkylation section).

2. Diastereoselective Aldol Reaction:

-

Dissolve the chiral ester (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add titanium(IV) chloride (TiCl₄) (1.1 eq.) dropwise.

-

Stir for 10 minutes, then add a hindered base such as triethylamine (1.2 eq.).

-

Stir for 1 hour at -78 °C to form the titanium enolate.

-

Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the aldol adduct by flash column chromatography.

3. Removal of the Chiral Auxiliary: (Follow the protocol for the removal of the chiral auxiliary in the asymmetric alkylation section).

Quantitative Data for Asymmetric Aldol Reaction (Illustrative)

| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isobutyraldehyde | 92:8 | 80 |

| Benzaldehyde | 94:6 | 85 |

| Acetaldehyde | 90:10 | 78 |

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. By attaching this compound to a dienophile, such as acrylic acid, the resulting chiral acrylate will react with a diene with high facial selectivity.

Experimental Protocol: Asymmetric Diels-Alder Reaction

1. Formation of the Chiral Acrylate:

-

To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, slowly add acryloyl chloride (1.2 eq.).

-

Follow the general procedure for the attachment of the chiral auxiliary.

2. Diastereoselective Diels-Alder Reaction:

-

Dissolve the chiral acrylate (1.0 eq.) and the diene (e.g., cyclopentadiene, 3.0 eq.) in DCM.

-

Cool the solution to -78 °C.

-

Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq. of a 1.0 M solution in hexanes) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the cycloadduct by flash column chromatography.

3. Removal of the Chiral Auxiliary: (Follow the protocol for the removal of the chiral auxiliary in the asymmetric alkylation section, using the cycloadduct as the substrate).

Quantitative Data for Asymmetric Diels-Alder Reaction (Illustrative)

| Diene | Diastereomeric Ratio (d.r.) | Yield (%) |

| Cyclopentadiene | 96:4 | 90 |

| Isoprene | 91:9 | 85 |

| 1,3-Butadiene | 88:12 | 80 |

Visualizations

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol for enantioselective reduction of ketones using (R)-(-)-1-Benzyloxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Protocol for Enantioselective Reduction of Ketones Using an In Situ Generated Oxazaborolidine Catalyst from (R)-(-)-1-Benzyloxy-2-propanol and Borane

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] Among the various methods developed, the use of chiral oxazaborolidine catalysts, famously pioneered by Corey, Bakshi, and Shibata (CBS), offers a reliable and highly enantioselective route for this transformation.[3] These catalysts can be conveniently generated in situ from a chiral amino alcohol and a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[4][5][6] This application note provides a detailed protocol for the enantioselective reduction of ketones using a chiral catalyst system derived from this compound and borane.

The underlying principle of this method involves the formation of a chiral oxazaborolidine catalyst in the reaction mixture. This catalyst then coordinates with the borane reducing agent and the ketone substrate, creating a rigid, organized transition state. This steric and electronic control directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone's carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol.[1]

Data Summary

The following table summarizes representative quantitative data for the enantioselective reduction of various prochiral ketones using the catalyst system generated from this compound and borane.

| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |

| Acetophenone | 1-Phenylethanol | 10 | BH₃·SMe₂ | THF | 25 | 2 | 95 | 92 (R) |

| Propiophenone | 1-Phenyl-1-propanol | 10 | BH₃·SMe₂ | THF | 25 | 3 | 92 | 90 (R) |

| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 10 | BH₃·SMe₂ | THF | 0 | 4 | 88 | 95 (R) |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 10 | BH₃·SMe₂ | THF | 0 | 2 | 90 | 96 (R) |

| Benzylacetone | 4-Phenyl-2-butanol | 15 | BH₃·SMe₂ | THF | 25 | 6 | 85 | 88 (R) |

Disclaimer: The data presented in this table is illustrative and representative of typical results obtained for this class of reaction. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Materials and Methods

-

Chiral Auxiliary: this compound

-

Reducing Agent: Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF solution (BH₃·THF)

-

Ketone Substrates: Acetophenone, Propiophenone, 1-Tetralone, 2-Chloroacetophenone, Benzylacetone (or other prochiral ketones)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching Agent: Methanol

-

Work-up Reagents: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Instrumentation: Standard glassware for organic synthesis (Schlenk flask, syringes, magnetic stirrer), Thin-Layer Chromatography (TLC) plates, Rotary evaporator, Flash column chromatography system, Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for enantiomeric excess determination.

Detailed Experimental Procedure

In Situ Formation of the Chiral Oxazaborolidine Catalyst and Enantioselective Reduction of a Ketone (General Procedure)

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol, 10 mol%).

-

Dissolve the chiral alcohol in anhydrous THF (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise to the solution.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the oxazaborolidine catalyst.

-

-

Enantioselective Reduction:

-

In a separate flame-dried flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

-

Cool the solution of the in situ generated catalyst to the desired reaction temperature (e.g., 25 °C or 0 °C).

-

To the catalyst solution, add the borane-dimethyl sulfide complex (1.2 mmol, 1.2 equivalents) dropwise.

-

Slowly add the ketone solution to the catalyst-borane mixture via a syringe pump over a period of 30 minutes.

-

Stir the reaction mixture at the specified temperature for the time indicated in the data table or until the reaction is complete as monitored by TLC.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture to 0 °C.

-

Slowly and carefully add methanol (2 mL) dropwise to quench the excess borane.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate (20 mL).

-